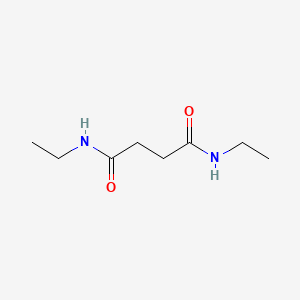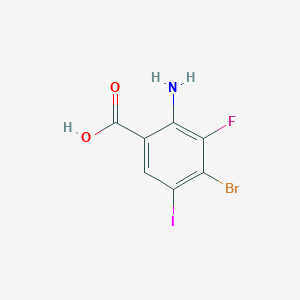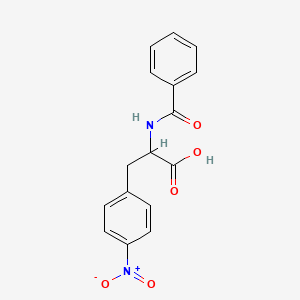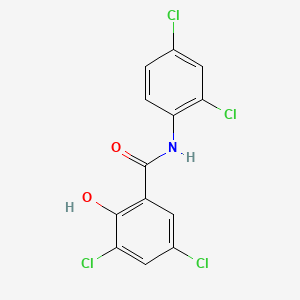
2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione is an organic compound with the molecular formula C16H13NO2. It is a derivative of indene-1,3-dione, a versatile building block used in various applications ranging from biosensing to photopolymerization . The compound is characterized by its unique structure, which includes a pyridine ring substituted with two methyl groups and an indene-1,3-dione moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione typically involves the reaction of 2,4,6-trimethylpyridine with phthalic anhydride under specific conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2,4,6-trimethylpyridine and phthalic anhydride.
Catalyst: Sulfuric acid.
Reaction Conditions: Heating to a temperature of around 150-200°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization processes.
作用機序
The mechanism of action of 2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer reactions. This property is particularly useful in applications such as dye-sensitized solar cells and photopolymerization. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Indanone: Another analogue used in the design of biologically active compounds.
Uniqueness
2-(4,6-dimethyl-1H-pyridin-2-ylidene)indene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
75997-84-1 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
2-(4,6-dimethylpyridin-2-yl)-3-hydroxyinden-1-one |
InChI |
InChI=1S/C16H13NO2/c1-9-7-10(2)17-13(8-9)14-15(18)11-5-3-4-6-12(11)16(14)19/h3-8,18H,1-2H3 |
InChIキー |
YUJPOQYPIAYVGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C2=C(C3=CC=CC=C3C2=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)



![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)









